1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O/c1-7(12,4-9)5-11-3-6(8)2-10-11/h2-3,12H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPVAQPDINJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN1C=C(C=N1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The synthesis of 4-bromo-1H-pyrazole, the foundational moiety, typically begins with cyclocondensation reactions. A validated approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, phenylhydrazine reacts with ethyl acetoacetate derivatives under acidic conditions to form pyrazole esters, which are subsequently brominated using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Phenylhydrazine, EtOH, Δ 80°C | 75–85 |
| Bromination | NBS, DCM, 0°C → RT, 12 h | 60–70 |
Propanolamine Backbone Construction
The 2-methylpropan-2-ol-amine side chain is introduced via nucleophilic substitution or epoxide ring-opening reactions. One effective method involves reacting epichlorohydrin with aqueous ammonia to form 1-amino-2-methylpropan-2-ol, followed by coupling with 4-bromo-1H-pyrazole.
Representative Protocol
- Epoxide Aminolysis :
Epichlorohydrin (1.0 equiv) is treated with concentrated NH₄OH (5.0 equiv) at 0–5°C for 24 h, yielding 1-amino-2-methylpropan-2-ol. - Coupling Reaction :
The amine intermediate reacts with 4-bromo-1H-pyrazole (1.2 equiv) in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as a base (60°C, 8 h).
Yield Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| t-BuOK | THF | 60 | 8 | 68 |
| NaH | DMF | 80 | 6 | 55 |
| DBU | Acetonitrile | 50 | 12 | 72 |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. THF balances reactivity and selectivity, achieving 68% yield with minimal byproducts.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Buchwald-Hartwig amination for direct C–N bond formation between pyrazole and propanolamine precursors. This method reduces step count but requires stringent anhydrous conditions.
Catalyst Performance
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 65 | 92 |
| Pd₂(dba)₃ | BINAP | 70 | 89 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing efficiency for bromination steps, reducing reaction times from 12 h to 2 h and increasing throughput by 40%.
Crystallization and Purification
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields 99.5% pure product, as confirmed by HPLC analysis.
Comparative Analysis with Alternative Methodologies
Reductive Amination vs. Direct Coupling
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | High functional group tolerance | Requires high-pressure H₂ |
| Direct Coupling | Single-step process | Limited to activated amines |
Challenges and Limitations
- Steric Hindrance : The tertiary alcohol group impedes nucleophilic attack, necessitating elevated temperatures.
- Bromine Stability : Harsh conditions may lead to debromination; maintaining pH > 9 mitigates this issue.
Chemical Reactions Analysis
1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and brominated pyrazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural Features of Comparable Bromopyrazole Derivatives
Key Observations :
- The target compound’s amino group distinguishes it from 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, increasing its polarity and molecular weight by 15.00 g/mol .
- Brominated pyrazoles with aromatic substituents (e.g., dimethylphenyl in ) exhibit higher molecular weights and altered steric profiles compared to the target compound.
Key Observations :
Commercial and Functional Comparisons
- Its amino group may enhance interactions with biological targets, but further studies are needed.
Biological Activity
1-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 219.08 g/mol. It features a pyrazole ring substituted with a bromine atom and an amino group, which are critical for its biological activity.
The biological activity of pyrazole derivatives, including this compound, can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with pyrazole scaffolds often act as inhibitors of various enzymes, such as cyclooxygenases (COX) and monoamine oxidases (MAO), contributing to their anti-inflammatory and analgesic effects .
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against a range of bacterial strains, indicating potential as antimicrobial agents .
Anti-inflammatory Activity
Research indicates that pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Activity
Studies have reported that this compound exhibits activity against various bacterial strains. Its efficacy has been compared favorably against standard antibiotics, suggesting potential for development as an antimicrobial agent .
Case Studies
A notable study involved the synthesis and evaluation of a series of pyrazole derivatives, where compounds structurally related to this compound were tested for their anti-inflammatory properties. Results indicated significant inhibition of inflammatory markers in vitro, supporting its therapeutic potential .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Bromination | Solvent, Temp | DCM, 0–5°C | 60–75% |
| Substitution | Base, Time | K₂CO₃, 24h | 45–60% |
| Purification | Solvent System | Ethyl Acetate:Hexane (1:4) | >95% Purity |
(Basic) What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assign pyrazole protons (δ 7.5–8.0 ppm) and methylpropanol groups (δ 1.2–1.4 ppm for CH₃). Confirm bromine’s deshielding effect on adjacent protons .
- FT-IR : Identify NH stretches (~3350 cm⁻¹) and C-Br vibrations (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
(Advanced) How can reaction conditions be optimized to mitigate low yields in the final substitution step?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amino group .
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .
- Catalysis : Add catalytic KI (5 mol%) to facilitate halogen exchange in SNAr reactions .
- Real-Time Monitoring : Use TLC (silica, UV visualization) to track intermediate consumption .
(Advanced) How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., 1-amino-3-(4-chloro-pyrazol-1-yl)-2-methylpropan-2-ol) to isolate bromine’s role .
- Assay Standardization :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for solvent/DMSO effects .
(Advanced) What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model binding to kinase domains (e.g., EGFR). Parameterize bromine’s van der Waals radius (1.85 Å) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- ADMET Prediction : Utilize SwissADME to estimate logP (~2.1) and blood-brain barrier permeability .
Q. Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | CCS (Ų) | Application |
|---|---|---|---|
| [M+H]⁺ | 274 | 129.5 | Ion mobility-MS calibration |
| [M+Na]⁺ | 296 | 137.1 | Structural confirmation |
(Basic) What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) per CLSI guidelines .
- Anti-Inflammatory Potential : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with celecoxib) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), with EC₅₀ calculated via nonlinear regression .
(Advanced) How does stereochemistry influence the compound’s bioactivity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers .
- Enantiomer-Specific Assays : Compare IC₅₀ of (R,R) vs. (S,S) configurations in receptor binding assays .
- Circular Dichroism (CD) : Correlate absolute configuration with spectral Cotton effects .
(Advanced) What strategies elucidate the mechanism of action in neuropharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
